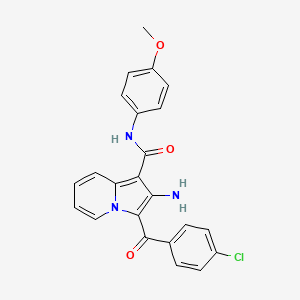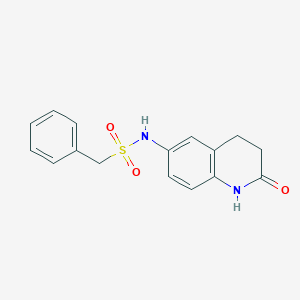
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, commonly known as CBR-5884, is a synthetic compound that has garnered considerable attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indolizine derivatives and has been found to exhibit potent anti-inflammatory and analgesic properties.
Mécanisme D'action
CBR-5884 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in the regulation of inflammation and pain. By inhibiting PDE4, CBR-5884 increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and enhances the activity of anti-inflammatory pathways.
Biochemical and Physiological Effects:
CBR-5884 has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the levels of anti-inflammatory cytokines, such as IL-10. CBR-5884 has also been shown to reduce pain in animal models of acute and chronic pain, without causing significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
CBR-5884 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, suggesting its potential as a novel therapeutic agent. However, there are also limitations to using CBR-5884 in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects. Additionally, its potential for off-target effects and toxicity needs to be investigated further.
Orientations Futures
There are several future directions for research on CBR-5884. First, further studies are needed to elucidate its mechanism of action and pharmacological effects. Second, its potential for off-target effects and toxicity needs to be investigated further. Third, the efficacy and safety of CBR-5884 need to be tested in human clinical trials. Fourth, the potential of CBR-5884 as a novel therapeutic agent for the treatment of inflammatory and painful conditions needs to be explored further. Finally, the development of new derivatives of CBR-5884 with improved pharmacological properties should be investigated.
Méthodes De Synthèse
The synthesis of CBR-5884 involves a multi-step process that begins with the preparation of 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-methoxyphenylhydrazine to form 4-chlorobenzoyl-4'-methoxyphenylhydrazine. The resulting compound is then subjected to cyclization with 2-bromoacetyl bromide to yield the final product, CBR-5884.
Applications De Recherche Scientifique
CBR-5884 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and reduce the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation. CBR-5884 has also been shown to reduce pain in animal models of acute and chronic pain, suggesting its potential as a novel analgesic.
Propriétés
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCRNKJIQXVCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3001873.png)

![N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B3001877.png)
![2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3001878.png)
![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)

![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)

![N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001893.png)